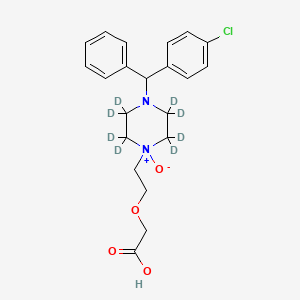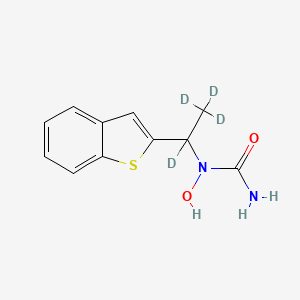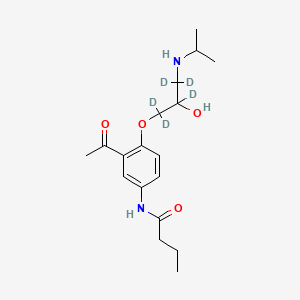![molecular formula C12H12N4 B563264 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline CAS No. 82050-11-1](/img/structure/B563264.png)
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline
説明
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is an organic compound with the molecular formula C11H10N4. It is a derivative of imidazoquinoline, a class of compounds known for their biological activity. This compound is particularly notable for its presence in high-temperature cooked meats and tobacco smoke, where it acts as a food-derived carcinogen .
科学的研究の応用
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline has several scientific research applications:
Chemistry: Used as a model compound in studies of heterocyclic chemistry and reaction mechanisms.
作用機序
Target of Action
It is known to interact with various cellular components, leading to changes in cell behavior .
Mode of Action
This compound is known to inhibit autophagy and induce endoplasmic reticulum stress (ERS) in cells . It upregulates the expression of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), both of which are related to ERS . It also decreases the protein expression of autophagy-related 5 (Atg5)-Atg12, Beclin1, and LC3-II, and increases the protein expression of p62, suggesting that it inhibits autophagy .
Biochemical Pathways
The compound affects the ERS pathway and autophagy pathway. ERS is a cellular stress response related to the endoplasmic reticulum. When ERS is induced, it can lead to cell death if the stress is too severe or prolonged. Autophagy is a process by which cells recycle their own components to provide necessary building blocks for maintaining cellular functions and adapting to changing conditions .
Pharmacokinetics
It is known that the compound is metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .
Result of Action
The compound’s action results in liver damage, as evidenced by histopathological and ultrastructural analysis showing damaged hepatocytes . It induces apoptosis of liver cells, with increased expression of apoptosis factor genes and decreased expression of Bcl-2 protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is found in high-temperature cooked meats and tobacco smoke . The compound’s effects may be influenced by the concentration of the compound in the environment, the presence of other compounds, and the specific conditions of the cellular environment .
生化学分析
Biochemical Properties
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline plays a significant role in biochemical reactions, particularly in the context of its mutagenic and carcinogenic effects. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP1A2, which metabolizes the compound into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer . Additionally, the compound can inhibit autophagy and induce endoplasmic reticulum stress, as observed in zebrafish studies .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce apoptosis in liver cells by increasing the expression of apoptosis-related genes and decreasing the expression of anti-apoptotic proteins like Bcl-2 . The compound also affects cell signaling pathways, such as the unfolded protein response (UPR) pathway, which is activated due to endoplasmic reticulum stress . Furthermore, it influences gene expression by upregulating stress-related genes and downregulating genes involved in autophagy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It undergoes metabolic activation by CYP1A2, leading to the formation of N-hydroxy derivatives. These derivatives can be further esterified to form reactive species that bind to DNA, causing mutations . The compound also induces endoplasmic reticulum stress by upregulating proteins like GRP78 and CHOP, which are involved in the UPR pathway . Additionally, it inhibits autophagy by decreasing the expression of autophagy-related proteins such as Atg5 and Beclin1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that chronic exposure to the compound leads to an increase in phase II detoxifying enzymes, such as glutathione S-transferase and NADPH: Quinone oxidoreductase . Acute exposure results in a significant increase in the expression and activity of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2 . The compound’s stability and degradation over time also play a role in its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce phase II detoxifying enzymes, promoting detoxification pathways . At high doses, it can cause significant toxicity, including liver damage and increased incidence of tumors . The compound’s mutagenic and carcinogenic effects are dose-dependent, with higher doses leading to more severe adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by CYP1A2 through N-hydroxylation, followed by esterification to form reactive intermediates . These intermediates can form DNA adducts, leading to mutations and carcinogenesis. The compound also interacts with other enzymes, such as N-acetyltransferase and sulfotransferase, which further modify its metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the endoplasmic reticulum, where it exerts its toxic effects . The compound’s distribution within tissues is influenced by its interactions with binding proteins and transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it induces stress responses and inhibits autophagy . It can also localize to the nucleus, where it forms DNA adducts and causes mutations . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. The reaction proceeds through a series of steps including cyclization and purification .
Industrial Production Methods
Industrial production of this compound often employs high-temperature conditions to facilitate the Maillard reaction, which involves the interaction of creatinine, carbohydrates, and amino acids . This method is commonly used in food processing industries where the compound is formed as a byproduct.
化学反応の分析
Types of Reactions
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline undergoes various types of chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various imidazoquinoline analogs .
類似化合物との比較
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline: A closely related compound with similar mutagenic properties.
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: Another derivative with notable biological activity.
2-Amino-1-methylimidazo[4,5-f]quinoline: Known for its genotoxic effects.
Uniqueness
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is unique due to its specific deuterium labeling (methyl-d3), which makes it particularly useful in metabolic studies and tracing experiments. This labeling allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems .
特性
IUPAC Name |
4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWMIJIGUYNAY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675576 | |
| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82050-11-1 | |
| Record name | 3H-Imidazo[4,5-f]quinolin-2-amine, 4-methyl-3-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


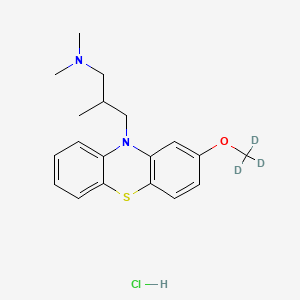
![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)
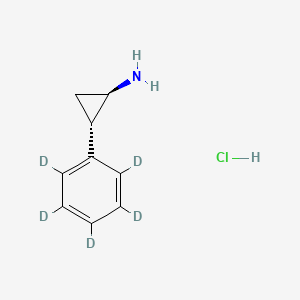
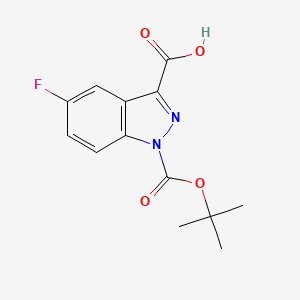
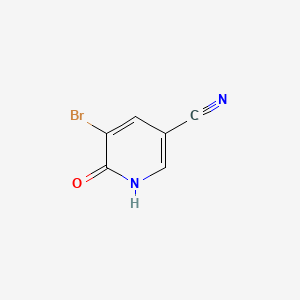

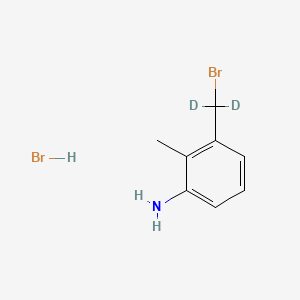
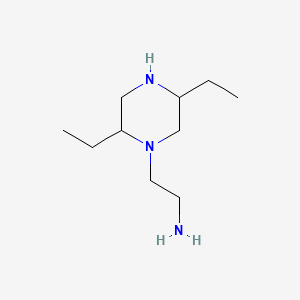
![7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate](/img/structure/B563192.png)
